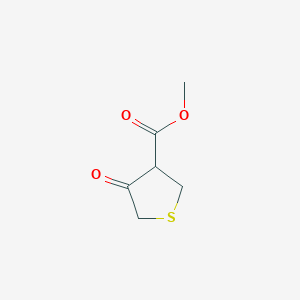

Methyl 4-Oxotetrahydrothiophene-3-carboxylate

Description

The exact mass of the compound Methyl 4-Oxotetrahydrothiophene-3-carboxylate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 127560. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Methyl 4-Oxotetrahydrothiophene-3-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 4-Oxotetrahydrothiophene-3-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 4-oxothiolane-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O3S/c1-9-6(8)4-2-10-3-5(4)7/h4H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEAKUJFYXNILRB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CSCC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40863010 | |

| Record name | 3-Thiophenecarboxylic acid, tetrahydro-4-oxo-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40863010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2689-68-1, 22097-90-1 | |

| Record name | 3-Thiophenecarboxylic acid, tetrahydro-4-oxo-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2689-68-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Thiophenecarboxylic acid, tetrahydro-4-oxo-, methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002689681 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Carbomethoxytetrahydro-3-thiophenone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022097901 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2689-68-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=127560 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Thiophenecarboxylic acid, tetrahydro-4-oxo-, methyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-Thiophenecarboxylic acid, tetrahydro-4-oxo-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40863010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl tetrahydro-4-oxo-3-thenoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.415 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Methyl 4-Oxotetrahydrothiophene-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 4-oxotetrahydrothiophene-3-carboxylate is a heterocyclic organic compound that serves as a valuable intermediate in organic synthesis. Its unique structural features, including a five-membered sulfur-containing ring and multiple functional groups, make it a versatile building block for the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries. This technical guide provides a comprehensive overview of the fundamental properties of Methyl 4-oxotetrahydrothiophene-3-carboxylate, including its chemical and physical characteristics, detailed synthesis protocols, and known applications. The information is presented to support researchers and professionals in the fields of chemistry and drug development in utilizing this compound for their research and development endeavors.

Chemical and Physical Properties

Methyl 4-oxotetrahydrothiophene-3-carboxylate is a solid at room temperature, appearing as a light yellow crystalline substance. It is soluble in chloroform.[1] Key identifying information and physical properties are summarized in the tables below.

Table 1: Compound Identification

| Identifier | Value |

| IUPAC Name | methyl 4-oxotetrahydrothiophene-3-carboxylate |

| CAS Number | 2689-68-1[1][2][3][4] |

| Molecular Formula | C₆H₈O₃S[1][2] |

| Molecular Weight | 160.19 g/mol [1][3] |

| SMILES | O=C(C1CSCC1=O)OC[2] |

| MDL Number | MFCD00052381[2] |

Table 2: Physical Properties

| Property | Value |

| Melting Point | 37-38 °C[1] |

| Boiling Point | 95 °C[1] |

| Density (Predicted) | 1.309 ± 0.06 g/cm³[1] |

| pKa (Predicted) | 10.52 ± 0.20[1] |

| Appearance | Light Yellow Solid[1] |

| Solubility | Chloroform[1] |

| Storage Temperature | 2-8°C[1] |

Synthesis

The primary synthetic route to Methyl 4-oxotetrahydrothiophene-3-carboxylate is through a Dieckmann condensation of methyl 3-((methoxycarbonyl)methylthio)propionate.[1] This intramolecular cyclization is a robust method for forming the five-membered tetrahydrothiophene ring.

Experimental Protocol: Synthesis of Methyl 4-Oxotetrahydrothiophene-3-carboxylate

This protocol is based on a reported literature procedure.[1]

Step 1: Synthesis of Methyl 3-((methoxycarbonyl)methylthio)propionate

-

To a solution of methyl mercaptoacetate (91 mL, 1.0 mmol) and piperidine (2.0 mL, 0.02 mol), slowly add methyl acrylate (99.2 g, 1.1 mmol) while maintaining the reaction temperature at 50 °C.

-

Stir the reaction mixture for 2 hours.

-

Remove excess methyl acrylate and piperidine by distillation under high vacuum to yield methyl 3-((methoxycarbonyl)methylthio)propionate.

Step 2: Dieckmann Condensation

-

Treat lithium metal (250 g, 2.12 mol) with methanol (80 mL) in toluene (0.30 L) at room temperature.

-

After all the lithium has dissolved, add the methyl 3-((methoxycarbonyl)methylthio)propionate from Step 1 over 30 minutes at 70 °C.

-

Increase the reaction temperature to 110 °C to distill off the methanol and maintain this temperature for 18 hours.

-

Cool the reaction mixture and collect the resulting solid by filtration. This solid is the lithium salt of the product.

-

Acidify the solid with 1N HCl solution and extract with dichloromethane (DCM).

-

Concentrate the organic phase.

-

Purify the residue by column chromatography, eluting with a gradient of 2% to 10% ethyl acetate in petroleum ether to afford pure Methyl 4-Oxotetrahydrothiophene-3-carboxylate.[1]

Synthesis Workflow

Caption: Synthesis workflow for Methyl 4-Oxotetrahydrothiophene-3-carboxylate.

Reactivity and Applications

Methyl 4-Oxotetrahydrothiophene-3-carboxylate is a key intermediate in the synthesis of various heterocyclic compounds. Its keto and ester functionalities allow for a range of chemical transformations.

One notable application is its use in the preparation of 2-(ethylthio)thieno[3,4-d]pyrimidin-4-(3H,5H,7H)-one.[1] Furthermore, this compound serves as a precursor for a new class of potential neuroleptic agents, highlighting its importance in medicinal chemistry.[4] The general class of thiophene derivatives exhibit a wide range of biological activities, including antimicrobial, antiviral, anti-inflammatory, and anticancer properties.

Role as a Chemical Intermediate

Caption: Applications of Methyl 4-Oxotetrahydrothiophene-3-carboxylate as a synthetic intermediate.

Spectroscopic Characterization (Predicted)

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show signals corresponding to the methoxy group protons (a singlet around 3.7 ppm), and the protons of the tetrahydrothiophene ring. The chemical shifts and coupling patterns of the ring protons would be complex due to their diastereotopic nature and coupling to each other.

¹³C NMR Spectroscopy

The carbon NMR spectrum should exhibit distinct signals for the two carbonyl carbons (ester and ketone), the methoxy carbon, and the carbons of the tetrahydrothiophene ring.

Infrared (IR) Spectroscopy

The IR spectrum is expected to show strong absorption bands characteristic of the carbonyl groups. A peak around 1740 cm⁻¹ would correspond to the ester C=O stretch, and a peak around 1715 cm⁻¹ would be indicative of the ketone C=O stretch.

Mass Spectrometry (MS)

The mass spectrum should show a molecular ion peak (M⁺) at m/z = 160, corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of the methoxy group (-OCH₃) and other fragments from the ring structure.

Safety and Handling

Methyl 4-Oxotetrahydrothiophene-3-carboxylate is irritating to the eyes, respiratory system, and skin.[1] Standard laboratory safety precautions should be followed when handling this compound. This includes the use of personal protective equipment such as safety glasses, gloves, and a lab coat. The compound should be handled in a well-ventilated area, preferably in a fume hood. In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.[1]

Conclusion

Methyl 4-Oxotetrahydrothiophene-3-carboxylate is a valuable and versatile intermediate in organic synthesis. Its well-defined synthesis and the presence of multiple reactive functional groups make it an attractive starting material for the creation of a diverse range of more complex molecules with potential applications in medicinal chemistry and materials science. This guide provides a foundational understanding of its properties and synthesis to aid researchers in its effective utilization. Further research into the biological activities of its derivatives could lead to the discovery of novel therapeutic agents.

References

An In-depth Technical Guide to Methyl 4-Oxotetrahydrothiophene-3-carboxylate

CAS Number: 2689-68-1

Authored for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Methyl 4-Oxotetrahydrothiophene-3-carboxylate is a heterocyclic organic compound that serves as a crucial building block in synthetic chemistry.[1][2] Its unique tetrahydrothiophene core structure, featuring both a ketone and an ester functional group, makes it a versatile intermediate for the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.[1] This document provides a comprehensive overview of its chemical properties, detailed synthesis protocols, key chemical reactions, and its applications, with a focus on its role in the development of novel therapeutic agents.

Physicochemical Properties

The fundamental physical and chemical characteristics of Methyl 4-Oxotetrahydrothiophene-3-carboxylate are summarized below. This data is essential for its proper handling, storage, and application in experimental settings.

| Property | Value | Reference |

| CAS Number | 2689-68-1 | [3][4][5] |

| Molecular Formula | C6H8O3S | [4][5] |

| Molecular Weight | 160.19 g/mol | [4][5] |

| IUPAC Name | methyl 4-oxothiolane-3-carboxylate | [4][5] |

| Synonym | methyl 4-oxotetrahydro-3-thiophenecarboxylate | |

| Physical Form | Solid | |

| Melting Point | 29-31 °C | [3] |

| Purity | Typically ≥95% | [4] |

| Storage Temperature | Refrigerator | |

| InChI | 1S/C6H8O3S/c1-9-6(8)4-2-10-3-5(4)7/h4H,2-3H2,1H3 | [4] |

| InChIKey | LEAKUJFYXNILRB-UHFFFAOYSA-N | [4] |

| Canonical SMILES | COC(=O)C1CSCC1=O | [4][5] |

Synthesis Protocols

The synthesis of Methyl 4-Oxotetrahydrothiophene-3-carboxylate can be achieved through several routes. The following are detailed experimental protocols derived from published methods.

Method 1: Cyclization from (L74)

This protocol describes the synthesis from 2,3,4,5-Tetrahydro-4-oxo-3-thiophene carboxylic acid, methyl ester (referred to as L74 in the source literature).[3]

Experimental Protocol:

-

Preparation of Sodium Methoxide: In a suitable reaction vessel, dissolve 25.3 g (1.1 mol) of sodium metal in 190 mL of absolute methanol under an inert atmosphere. This process is exothermic and should be performed with caution.

-

Reaction: Heat the resulting sodium methoxide solution to its boiling point. Add 70 g (0.360 mol) of the starting material (L74) dropwise to the boiling solution.

-

Reflux: Once the addition is complete, heat the reaction mixture under reflux for 45 minutes.

-

Work-up and Isolation:

-

Cool the reaction mixture and pour it into a mixture of 500 mL of ice and 300 mL of water.

-

Acidify the aqueous mixture with 100 mL of concentrated HCl. An oily product should precipitate.

-

Induce crystallization by cooling the mixture in an ice/sodium chloride bath.

-

Collect the initial crystals (16.7 g) by suction filtration.

-

-

Extraction and Purification:

-

Dissolve the collected crystals in 100 mL of methylene chloride, dry the solution over sodium sulfate, and evaporate the solvent.

-

Extract the aqueous phase three times with 100 mL portions of methylene chloride.

-

Combine the organic extracts, dry over sodium sulfate, and evaporate the solvent to obtain an additional 30 g of the product.

-

-

Final Yield: The total yield of light beige crystals is 46.7 g (81% of theoretical). The product can be characterized by TLC using a mobile phase of Benzene:Methanol:Acetic Acid (45:8:4), with a reported Rf value of 0.75.[3]

Method 2: Dieckmann Condensation

This two-step method involves a Michael addition followed by an intramolecular Dieckmann condensation.[2]

Experimental Protocol:

Step 1: Synthesis of Methyl 3-((methoxycarbonyl)methylthio)propionate

-

To a solution of methyl mercaptoacetate (91 mL, 1.0 mol) and piperidine (2.0 mL, 0.02 mol), slowly add methyl acrylate (99.2 g, 1.1 mol).

-

Maintain the reaction temperature at 50 °C and stir for 2 hours.

-

After the reaction is complete, remove excess methyl acrylate and piperidine by distillation under high vacuum to yield the intermediate product (185 g, 96% yield).[2]

Step 2: Synthesis of Methyl 4-Oxotetrahydrothiophene-3-carboxylate

-

Prepare lithium methoxide by treating lithium metal (250 g, 2.12 mol) with methanol (80 mL) in toluene (0.30 L) at room temperature.

-

After all the lithium has dissolved, add the intermediate from Step 1 over 30 minutes at 70 °C.

-

Increase the reaction temperature to 110 °C to distill off the methanol and maintain this temperature for 18 hours. The resulting mixture contains a 1:1 mixture of the desired product and its isomer, methyl 3-oxotetrahydrothiophene-2-carboxylate.[2]

-

Cool the reaction mixture and collect the solid by filtration. This solid is enriched with the lithium salt of the desired product.

-

Acidify the solid with 1N HCl solution and extract with dichloromethane (DCM).

-

Concentrate the organic phase and purify the residue by column chromatography (eluting with 2% to 10% EtOAc/petroleum ether) to separate the isomers and yield the final product (14.7 g, 33% yield).[2]

Caption: Overview of two primary synthesis pathways for the target compound.

Chemical Reactivity and Applications

Methyl 4-Oxotetrahydrothiophene-3-carboxylate is a valuable synthetic intermediate due to its reactive functional groups.

Key Reactions

The compound's structure allows for various chemical transformations:

-

Dieckmann Reaction: The molecule itself is a product of the Dieckmann condensation, showcasing the reactivity of related precursors to form this cyclic structure.[6]

-

Nitration: It can undergo nitration when reacted with reagents like methyl-3-hydroxythiophene-2-carboxylate, leading to diverse derivatives.[6]

-

Photocyclization: Studies have shown its potential in photochemical processes, such as its transformation into methyl 2-oxo-7-thiatricyclo[3.2.1.03,6]octane-1-carboxylate.[6]

-

Conversion to Amines: It serves as a precursor for the synthesis of aminothiophenes, such as Methyl 4-aminothiophene-3-carboxylate, which are themselves important intermediates.[7][8]

Applications in Drug Discovery and Agrochemicals

The primary application of this compound is as an intermediate in the synthesis of biologically active molecules.

-

Neuroleptic Agents: It is explicitly mentioned for its use in the preparation of new classes of neuroleptic agents.[3]

-

Thienopyrimidines: It can be used to prepare compounds like 2-(ethylthio) thieno [3,4-d] pyrimidin-4-(3H,5h, 7h)-one.[2]

-

General Pharmaceutical Synthesis: Thiophene derivatives are widely explored for their therapeutic potential.[1] Research on related thiophene carboxamides has shown potential anticancer and anti-inflammatory activities.[9][10][11] While these activities are not intrinsic to the title compound, they highlight the importance of its role as a precursor to these more complex, biologically active structures.

Caption: Role as a key intermediate in synthesizing various chemical classes.

Spectroscopic and Analytical Data

Full spectroscopic data (NMR, IR, MS) for Methyl 4-Oxotetrahydrothiophene-3-carboxylate should be obtained from the supplier's Certificate of Analysis (CoA) or through direct experimental measurement. For reference, the 1H NMR spectrum of a related compound, methyl thiophene-2-carboxylate, shows characteristic peaks for the thiophene ring protons between 7.0-7.8 ppm and the methyl ester protons around 3.9 ppm.[12] Similar characteristic peaks would be expected for the title compound, adjusted for the saturated tetrahydrothiophene ring and the influence of the keto group.

Safety and Handling

The compound should be handled with appropriate laboratory safety precautions.

| Safety Information | Details | Reference |

| Pictograms | GHS07 (Exclamation mark) | |

| Signal Word | Warning | |

| Hazard Statements | H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | |

| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P280: Wear protective gloves/protective clothing/eye protection/face protection.P302+P352: IF ON SKIN: Wash with plenty of water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.P403+P233: Store in a well-ventilated place. Keep container tightly closed. |

Disclaimer: This document is intended for informational purposes for a technical audience. All laboratory work should be conducted in accordance with established safety protocols and with reference to a comprehensive Material Safety Data Sheet (MSDS).

References

- 1. Methyl 4-methyl-3-oxotetrahydrothiophene-2-carboxylate | 2689-70-5 | Benchchem [benchchem.com]

- 2. chembk.com [chembk.com]

- 3. Methyl 4-oxotetrahydrothiophene-3-carboxylate | 2689-68-1 [chemicalbook.com]

- 4. fluorochem.co.uk [fluorochem.co.uk]

- 5. METHYL 4-OXOTHIOLANE-3-CARBOXYLATE | CAS 2689-68-1 [matrix-fine-chemicals.com]

- 6. Buy Methyl 4-methyl-3-oxotetrahydrothiophene-2-carboxylate | 2689-70-5 [smolecule.com]

- 7. METHYL 4-AMINOTHIOPHENE-3-CARBOXYLATE synthesis - chemicalbook [chemicalbook.com]

- 8. US4847386A - Process for preparing thiophene derivatives - Google Patents [patents.google.com]

- 9. Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. METHYL THIOPHENE-2-CARBOXYLATE(5380-42-7) 1H NMR spectrum [chemicalbook.com]

An In-depth Technical Guide to Methyl 4-Oxotetrahydrothiophene-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 4-Oxotetrahydrothiophene-3-carboxylate is a heterocyclic organic compound that serves as a valuable intermediate in the synthesis of various pharmaceutical agents, particularly a class of neuroleptic compounds. This technical guide provides a comprehensive overview of its molecular structure, physicochemical properties, synthesis, and reactivity. Detailed experimental protocols for its preparation and purification are presented, alongside an exploration of its application in the development of thieno[3,4-b][1][2]benzodiazepine-based neuroleptics. The potential biological targets and signaling pathways of these derivatives, primarily involving dopamine and serotonin receptors, are also discussed.

Molecular Structure and Chemical Properties

Methyl 4-Oxotetrahydrothiophene-3-carboxylate is a five-membered saturated ring containing a sulfur atom, a ketone group at the 4-position, and a methyl carboxylate group at the 3-position.

Table 1: Chemical and Physical Properties

| Property | Value | Reference |

| Molecular Formula | C₆H₈O₃S | [3][4] |

| Molecular Weight | 160.19 g/mol | [3][4] |

| CAS Number | 2689-68-1 | [3][4] |

| Appearance | Pale beige crystals | [3] |

| Melting Point | 29-31 °C | [3] |

| Boiling Point | 232-254 °C at 0.1 mmHg | |

| Density | 1.281 g/mL | |

| Solubility | Soluble in chloroform and methylene chloride. | [3] |

| SMILES | COC(=O)C1C(=O)CSCC1 | [4] |

| InChI | InChI=1S/C6H8O3S/c1-9-6(8)5-3-10-2-4(5)7/h5H,2-3H2,1H3 |

Spectroscopic Data

2.1. ¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show signals corresponding to the methoxy group protons, the methine proton at the 3-position, and the two methylene groups in the tetrahydrothiophene ring. The chemical shifts would be influenced by the adjacent carbonyl and sulfide functionalities.

2.2. ¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum would display six distinct signals corresponding to the methoxy carbon, the ester carbonyl carbon, the ketone carbonyl carbon, the methine carbon at position 3, and the two methylene carbons of the ring. The carbonyl carbons would appear at the downfield region of the spectrum.

2.3. Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will be characterized by strong absorption bands for the two carbonyl groups (ketone and ester) typically in the range of 1680-1750 cm⁻¹. C-H stretching vibrations for the aliphatic and methoxy groups would be observed around 2850-3000 cm⁻¹. The C-O stretching of the ester group would also be prominent.

2.4. Mass Spectrometry (Predicted)

The mass spectrum under electron ionization (EI) would be expected to show the molecular ion peak (M⁺) at m/z = 160. Key fragmentation patterns would likely involve the loss of the methoxy group (-OCH₃), the carbomethoxy group (-COOCH₃), and cleavage of the tetrahydrothiophene ring.

Experimental Protocols

3.1. Synthesis of Methyl 4-Oxotetrahydrothiophene-3-carboxylate

This protocol is based on the Dieckmann condensation of a diester.

-

Materials:

-

Sodium metal

-

Anhydrous methanol

-

Methyl 3-(methoxycarbonylmethylthio)propanoate

-

Concentrated Hydrochloric Acid

-

Methylene chloride

-

Sodium sulfate

-

Ice

-

-

Procedure:

-

Prepare a solution of sodium methoxide by carefully dissolving 25.3 g (1.1 mol) of sodium metal in 190 mL of absolute methanol under a reflux condenser.

-

To the boiling sodium methoxide solution, add 70 g (0.360 mol) of Methyl 3-(methoxycarbonylmethylthio)propanoate dropwise.

-

Heat the reaction mixture under reflux for 45 minutes.[3]

-

Cool the mixture and pour it onto a mixture of 500 mL of ice and 300 mL of water.

-

Acidify the aqueous mixture with 100 mL of concentrated HCl. An oily product should precipitate.[3]

-

Induce crystallization by cooling the mixture in an ice/sodium chloride bath.

-

Collect the crystals by suction filtration.

-

Suspend the crude crystals in 100 mL of methylene chloride and dry the organic solution over anhydrous sodium sulfate.

-

Filter and evaporate the solvent to obtain pale beige crystals.

-

The aqueous phase can be extracted three more times with 100 mL portions of methylene chloride. The combined organic extracts should be dried over sodium sulfate and evaporated to yield more product.[3]

-

A total yield of approximately 46.7 g (81% of theory) can be expected.[3]

-

3.2. Purification and Analysis

-

Purification: The crude product can be further purified by recrystallization or column chromatography.

-

Thin Layer Chromatography (TLC):

-

Stationary Phase: Silica gel

-

Mobile Phase: Benzene:Methanol:Acetic Acid = 45:8:4

-

Expected Rf value: ~0.75[3]

-

Applications in Drug Development: Synthesis of Neuroleptic Agents

Methyl 4-Oxotetrahydrothiophene-3-carboxylate is a key starting material for the synthesis of a class of neuroleptic agents known as thieno[3,4-b][1][2]benzodiazepines.[3] These compounds are structurally related to atypical antipsychotics like olanzapine and clozapine.

4.1. Synthetic Pathway to Thieno[3,4-b][1][2]benzodiazepines

The synthesis involves a multi-step process that typically begins with the reaction of Methyl 4-Oxotetrahydrothiophene-3-carboxylate with a substituted o-phenylenediamine. This is followed by a series of cyclization and derivatization reactions to build the tricyclic benzodiazepine core.

Caption: Synthetic workflow for thieno[3,4-b][1][2]benzodiazepines.

4.2. Mechanism of Action and Signaling Pathways

Thienobenzodiazepine neuroleptics, like their benzodiazepine and other atypical antipsychotic counterparts, are believed to exert their effects by modulating neurotransmitter systems in the central nervous system (CNS).[5] The primary targets are dopamine and serotonin receptors.

-

Dopamine Receptor Antagonism: Many neuroleptic drugs act as antagonists at dopamine D2 receptors.[6][7] Blockade of these receptors in the mesolimbic pathway is thought to be responsible for their antipsychotic effects.

-

Serotonin Receptor Antagonism: Atypical antipsychotics also exhibit significant antagonism at serotonin receptors, particularly the 5-HT2A receptor.[8][9] This action is believed to contribute to their efficacy against the negative symptoms of schizophrenia and a lower incidence of extrapyramidal side effects.

The interplay between dopamine and serotonin receptor blockade is a key aspect of the pharmacology of these compounds.

Caption: Putative signaling pathway modulation by thienobenzodiazepines.

Safety and Handling

Methyl 4-Oxotetrahydrothiophene-3-carboxylate is irritating to the eyes, respiratory system, and skin.[2] Standard laboratory safety precautions should be observed when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood. In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.[2]

Conclusion

Methyl 4-Oxotetrahydrothiophene-3-carboxylate is a versatile chemical intermediate with significant potential in the field of medicinal chemistry, particularly for the development of novel neuroleptic agents. This guide has provided a detailed overview of its properties, synthesis, and a plausible mechanism of action for its derivatives. Further research into the specific biological targets and the structure-activity relationships of the resulting thienobenzodiazepines could lead to the discovery of more effective and safer treatments for psychotic disorders.

References

- 1. rsc.org [rsc.org]

- 2. Synthesis and characterization of selective dopamine D2 receptor antagonists. 2. Azaindole, benzofuran, and benzothiophene analogs of L-741,626 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Methyl 4-oxotetrahydrothiophene-3-carboxylate | 2689-68-1 [chemicalbook.com]

- 4. Synthonix, Inc > Synthons > Methyl 4-oxotetrahydrothiophene-3-carboxylate - [M72480] [synthonix.com]

- 5. Thienobenzodiazepine - Explore the Science & Experts | ideXlab [idexlab.com]

- 6. Current theories about the mechanisms of benzodiazepines and neuroleptic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. N-(p-isothiocyanatophenethyl)spiperone, a selective and irreversible antagonist of D2 dopamine receptors in brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Antiarrhythmic, serotonin antagonist and antianxiety activities of novel substituted thiophene derivatives synthesized from 2-amino-4,5,6,7-tetrahydro-N-phenylbenzo[b]thiophene-3-carboxamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. [1]Benzothieno[3,2-d]pyrimidine derivatives as ligands for the serotonergic 5-HT7 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Methyl 4-Oxotetrahydrothiophene-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 4-oxotetrahydrothiophene-3-carboxylate is a versatile heterocyclic building block with significant applications in medicinal chemistry and organic synthesis. Its unique structural features, including a β-keto ester moiety within a saturated sulfur-containing ring, make it a valuable precursor for the synthesis of a variety of complex molecules, notably neuroleptic agents and fused heterocyclic systems such as thienopyrimidines. This technical guide provides a comprehensive overview of its chemical properties, detailed synthesis protocols, key chemical reactions, and its role in drug discovery and development.

Chemical Identity and Properties

The IUPAC name for this compound is Methyl 4-oxotetrahydrothiophene-3-carboxylate . It is also known by other names such as methyl 4-oxo-thiolane-3-carboxylate.

Table 1: Physicochemical Properties of Methyl 4-Oxotetrahydrothiophene-3-carboxylate [1]

| Property | Value |

| CAS Number | 2689-68-1 |

| Molecular Formula | C₆H₈O₃S |

| Molecular Weight | 160.19 g/mol |

| Appearance | Light yellow solid |

| Melting Point | 37-38 °C |

| Boiling Point | 95 °C |

| Density (Predicted) | 1.309 ± 0.06 g/cm³ |

| Solubility | Soluble in Chloroform |

| pKa (Predicted) | 10.52 ± 0.20 |

Synthesis of Methyl 4-Oxotetrahydrothiophene-3-carboxylate

The primary and most well-documented method for the synthesis of Methyl 4-Oxotetrahydrothiophene-3-carboxylate is through an intramolecular Dieckmann condensation.

Dieckmann Condensation Route

This synthetic pathway involves two main steps: the Michael addition of methyl thioglycolate to methyl acrylate to form the diester precursor, followed by an intramolecular cyclization.

Experimental Protocol:

Step 1: Synthesis of Methyl 3-((methoxycarbonyl)methylthio)propanoate [1]

-

To a solution of methyl mercaptoacetate (91 mL, 1.0 mmol) and piperidine (2.0 mL, 0.02 mol), slowly add methyl acrylate (99.2 g, 1.1 mol) while maintaining the reaction temperature at 50 °C.

-

Stir the reaction mixture for 2 hours.

-

After the reaction is complete, remove excess methyl acrylate and piperidine by distillation under high vacuum to yield methyl 3-((methoxycarbonyl)methylthio)propanoate.

Step 2: Intramolecular Dieckmann Condensation [1]

-

Treat lithium metal (250 g, 2.12 mol) with methanol (80 mL) in toluene (0.30 L) at room temperature until all the lithium has dissolved.

-

Add the methyl 3-((methoxycarbonyl)methylthio)propanoate from Step 1 dropwise over 30 minutes at 70 °C.

-

Increase the reaction temperature to 110 °C to distill off the methanol and maintain this temperature for 18 hours. This will result in a mixture containing the lithium salt of Methyl 4-Oxotetrahydrothiophene-3-carboxylate and its isomer, methyl 3-oxotetrahydrothiophene-2-carboxylate.

-

Cool the reaction mixture and collect the solid by filtration. The solid will be enriched with the desired lithium salt.

-

Acidify the solid with 1N HCl solution and extract with dichloromethane (DCM).

-

Concentrate the organic phase and purify the residue by column chromatography using an eluent of 2% to 10% ethyl acetate in petroleum ether. The second fraction will contain the target compound, Methyl 4-Oxotetrahydrothiophene-3-carboxylate.

Diagram 1: Synthesis of Methyl 4-Oxotetrahydrothiophene-3-carboxylate via Dieckmann Condensation

Caption: Synthetic pathway to the target compound.

Chemical Reactions and Transformations

Methyl 4-Oxotetrahydrothiophene-3-carboxylate, as a β-keto ester, undergoes a variety of chemical transformations, making it a valuable synthetic intermediate.

Synthesis of Thieno[3,4-d]pyrimidines

This compound is a key starting material for the synthesis of thieno[3,4-d]pyrimidin-4-ones, a class of compounds with potential biological activities.

Experimental Protocol: Synthesis of 2-(Ethylthio)thieno[3,4-d]pyrimidin-4(3H)-one [1]

Synthesis of Aminothiophene Derivatives

The ketone functionality can be converted to an amino group, opening pathways to a diverse range of derivatives.

Experimental Protocol: Synthesis of Methyl 4-aminothiophene-3-carboxylate

Specific protocols for the direct conversion of Methyl 4-Oxotetrahydrothiophene-3-carboxylate to Methyl 4-aminothiophene-3-carboxylate are available, indicating this is a common transformation.[2]

Diagram 2: Key Reactions of Methyl 4-Oxotetrahydrothiophene-3-carboxylate

Caption: Important synthetic applications of the title compound.

Applications in Drug Discovery and Development

The primary reported application of Methyl 4-Oxotetrahydrothiophene-3-carboxylate is as a key intermediate in the synthesis of novel therapeutic agents.

Neuroleptic Agents

This compound is utilized in the preparation of a new class of neuroleptic agents.[3] Neuroleptics, also known as antipsychotics, are a class of medications primarily used to manage psychosis, including delusions, hallucinations, paranoia, or disordered thought, principally in schizophrenia and bipolar disorder. The specific structures of the neuroleptic agents derived from Methyl 4-Oxotetrahydrothiophene-3-carboxylate and their precise mechanisms of action are proprietary or not detailed in the available literature.

Thienopyrimidine Derivatives

As mentioned, this compound serves as a precursor for thieno[3,4-d]pyrimidin-4-ones. Fused pyrimidine ring systems are present in a wide range of biologically active molecules, including kinase inhibitors and other targeted therapies. The thienopyrimidine scaffold is of significant interest to medicinal chemists due to its structural similarity to purines, allowing for potential interactions with a variety of biological targets.

Future Perspectives

The reactivity of the β-keto ester functionality in Methyl 4-Oxotetrahydrothiophene-3-carboxylate allows for a wide range of chemical modifications. Future research could explore:

-

Alkylation and Acylation: Introduction of various substituents at the C2 position to generate a library of analogs for biological screening.

-

Reduction: Selective reduction of the ketone or ester functionalities to access different scaffolds.

-

Multicomponent Reactions: Utilization in one-pot syntheses to rapidly build molecular complexity.

The development of novel derivatives based on this core structure holds promise for the discovery of new therapeutic agents targeting a range of diseases. Further elucidation of the specific biological targets of the neuroleptic agents derived from this compound would provide valuable insights for future drug design and development efforts.

References

The Synthesis of Methyl 4-Oxotetrahydrothiophene-3-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of Methyl 4-Oxotetrahydrothiophene-3-carboxylate, a valuable intermediate in the preparation of various pharmaceutical and agrochemical compounds. This document details the prevalent synthetic methodologies, including experimental protocols and quantitative data, to assist researchers in the efficient preparation of this key building block.

Introduction

Methyl 4-Oxotetrahydrothiophene-3-carboxylate is a heterocyclic compound of significant interest in organic synthesis. Its structure, featuring a thiolane ring with keto and ester functionalities, makes it a versatile precursor for the synthesis of more complex molecules, notably thieno[3,4-d]pyrimidine derivatives which have shown potential as inhibitors of poly(ADP-ribose)polymerase (PARP). This guide will focus on the primary synthetic routes to this compound, providing detailed experimental procedures and comparative data.

Synthetic Methodologies

The synthesis of Methyl 4-Oxotetrahydrothiophene-3-carboxylate is most commonly achieved via an intramolecular Dieckmann condensation of a diester precursor. Two primary approaches are prevalent: a two-step synthesis involving the isolation of the diester intermediate, and a more streamlined one-pot synthesis.

Method 1: Two-Step Synthesis via Michael Addition and Dieckmann Condensation

This classic and reliable method involves two distinct steps:

-

Michael Addition: The synthesis of the precursor, methyl 3-((methoxycarbonyl)methylthio)propionate, through the Michael addition of methyl thioglycolate to methyl acrylate.

-

Dieckmann Condensation: The intramolecular cyclization of the diester intermediate to yield the target compound.

Step 1: Synthesis of Methyl 3-((methoxycarbonyl)methylthio)propionate

-

To a solution of methyl mercaptoacetate (91 mL, 1.0 mmol) and piperidine (2.0 mL, 0.02 mol), slowly add methyl acrylate (99.2 g, 1.1 mmol).

-

Maintain the reaction mixture temperature at 50°C and stir for 2 hours.

-

After the reaction is complete, remove excess methyl acrylate and piperidine by distillation under high vacuum to yield methyl 3-((methoxycarbonyl)methylthio)propionate.

Step 2: Synthesis of Methyl 4-Oxotetrahydrothiophene-3-carboxylate

-

Treat lithium metal (250g, 2.12 mol) with methanol (80 mL) in toluene (0.30 L) at room temperature until all the lithium is dissolved.

-

Add the methyl 3-((methoxycarbonyl)methylthio)propionate from Step 1 over 30 minutes at 70°C.

-

Increase the reaction temperature to 110°C to distill off the methanol and maintain this temperature for 18 hours.

-

Cool the reaction mixture and collect the resulting solid by filtration. This solid is the lithium salt of the product.

-

Acidify the solid with 1N HCl solution and extract with dichloromethane (DCM).

-

Concentrate the organic phase and purify the residue by column chromatography (eluent: EtOAc/petroleum ether, 2% to 10%) to afford Methyl 4-Oxotetrahydrothiophene-3-carboxylate.[1]

Method 2: One-Pot Synthesis

This method combines the Michael addition and Dieckmann condensation into a single reaction vessel, offering a more efficient workflow.

-

To a mixture of methyl thioglycolate (106 g, 1.0 mol) and piperidine (1 mL), add methyl methacrylate (100 g, 1.0 mol) dropwise.

-

Add the resulting reaction mixture dropwise to a solution of sodium methylate (40 g) in methanol (200 mL).

-

Stir the mixture for an additional 30 minutes.

-

Pour the reaction mixture into water, acidify, and extract with methylene chloride.

-

Wash the organic phase with water and dry over sodium sulfate.

-

Distill the solvent to obtain Methyl 4-Oxotetrahydrothiophene-3-carboxylate (boiling point: 110-115°C at 14 Pascal).[2]

Quantitative Data Summary

The following table summarizes the key quantitative data for the two primary synthetic methods.

| Parameter | Two-Step Synthesis (Method 1) | One-Pot Synthesis (Method 2) |

| Step 1 Yield | 96% (for Methyl 3-((methoxycarbonyl)methylthio)propionate)[1] | Not Applicable |

| Overall Yield | 33% (for Methyl 4-Oxotetrahydrothiophene-3-carboxylate)[1] | Not explicitly stated, but implied to be efficient. |

| Primary Base | Lithium Methoxide (from Lithium and Methanol)[1] | Sodium Methoxide[2] |

| Reaction Time | Step 1: 2 hours; Step 2: 18 hours[1] | Not explicitly stated, but likely shorter than the two-step method. |

| Purification | Column Chromatography[1] | Distillation[2] |

Reaction Mechanism: Dieckmann Condensation

The core of the synthesis is the Dieckmann condensation, an intramolecular version of the Claisen condensation. The mechanism proceeds as follows:

-

Enolate Formation: A strong base (e.g., methoxide) removes an acidic α-proton from one of the ester groups of the diester precursor to form an enolate.

-

Intramolecular Nucleophilic Attack: The nucleophilic enolate attacks the electrophilic carbonyl carbon of the other ester group within the same molecule, forming a cyclic tetrahedral intermediate.

-

Elimination: The tetrahedral intermediate collapses, eliminating the methoxide leaving group and forming the cyclic β-keto ester.

-

Deprotonation (Driving Force): The newly formed β-keto ester has a highly acidic proton between the two carbonyl groups. The methoxide base rapidly deprotonates this position, forming a resonance-stabilized enolate. This irreversible step drives the reaction to completion.

-

Protonation: An acidic workup protonates the enolate to yield the final product, Methyl 4-Oxotetrahydrothiophene-3-carboxylate.

Conclusion

Both the two-step and one-pot syntheses provide viable routes to Methyl 4-Oxotetrahydrothiophene-3-carboxylate. The two-step method allows for the isolation and purification of the intermediate, which may be advantageous for ensuring the purity of the final product, although it results in a lower overall yield and longer reaction time. The one-pot synthesis offers a more streamlined and potentially higher-yielding approach, making it more suitable for larger-scale production. The choice of method will depend on the specific requirements of the researcher, including desired purity, scale, and available resources. This guide provides the necessary technical details to enable the successful synthesis of this important heterocyclic building block.

References

Spectroscopic and Synthetic Profile of Methyl 4-Oxotetrahydrothiophene-3-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 4-oxotetrahydrothiophene-3-carboxylate is a heterocyclic organic compound of interest in synthetic and medicinal chemistry, notably as a precursor in the synthesis of various pharmaceutical agents. This technical guide provides a comprehensive overview of its spectroscopic properties and a detailed experimental protocol for its synthesis. Due to the limited availability of public domain raw spectroscopic data for this specific molecule, this document presents a combination of reported physical characteristics and predicted spectroscopic data based on its chemical structure and the analysis of analogous compounds. This guide is intended to serve as a foundational resource for researchers working with or planning to synthesize and characterize this compound.

Chemical Structure and Properties

Methyl 4-oxotetrahydrothiophene-3-carboxylate is a keto-ester derivative of a saturated five-membered sulfur-containing heterocycle.

| Property | Value | Reference |

| CAS Number | 2689-68-1 | |

| Molecular Formula | C₆H₈O₃S | |

| Molecular Weight | 160.19 g/mol | |

| Melting Point | 29-31 °C | |

| Appearance | Pale beige crystals |

Synthesis Protocol

A common route for the synthesis of Methyl 4-oxotetrahydrothiophene-3-carboxylate involves a Dieckmann condensation of a diester precursor. A detailed experimental protocol based on literature is provided below.

Materials and Reagents

-

Sodium metal

-

Absolute Methanol

-

Precursor diester (e.g., Methyl 3-((methoxycarbonyl)methylthio)propanoate)

-

Hydrochloric acid (conc.)

-

Methylene chloride (DCM)

-

Sodium sulfate (anhydrous)

-

Ice

Experimental Procedure

-

Preparation of Sodium Methoxide: In a suitable reaction vessel equipped with a reflux condenser and a dropping funnel, 25.3 g (1.1 mol) of sodium is carefully dissolved in 190 mL of absolute methanol to prepare a solution of sodium methoxide.

-

Dieckmann Condensation: The sodium methoxide solution is heated to its boiling point. To this, 70 g (0.360 mol) of the precursor diester is added dropwise. The reaction mixture is then heated under reflux for 45 minutes.

-

Work-up and Isolation: The cooled reaction mixture is poured into a mixture of 500 mL of ice and 300 mL of water. The solution is then acidified with 100 mL of concentrated HCl. The precipitated oily product is brought to crystallization by cooling in an ice/sodium chloride bath.

-

Purification: The crystals are collected by suction filtration. The crude product is redissolved in 100 mL of methylene chloride, and the organic layer is dried over anhydrous sodium sulfate. The solvent is evaporated under reduced pressure to yield the final product. The aqueous phase from the filtration can be extracted three more times with 100 mL of methylene chloride to improve the yield.

Synthesis Workflow Diagram

Caption: A workflow diagram for the synthesis of Methyl 4-Oxotetrahydrothiophene-3-carboxylate.

Spectroscopic Data (Predicted)

The following tables summarize the predicted spectroscopic data for Methyl 4-oxotetrahydrothiophene-3-carboxylate based on its structure.

¹H-NMR Spectroscopy

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 3.8 | Singlet | 3H | -OCH₃ (Ester) |

| ~ 3.6 - 3.9 | Multiplet | 1H | -CH- (at C3) |

| ~ 3.0 - 3.4 | Multiplet | 2H | -CH₂-S- (at C5) |

| ~ 2.6 - 2.9 | Multiplet | 2H | -CH₂-C=O (at C2) |

¹³C-NMR Spectroscopy

| Chemical Shift (δ, ppm) | Assignment |

| ~ 200-205 | C=O (Ketone at C4) |

| ~ 168-172 | C=O (Ester) |

| ~ 52-55 | -OCH₃ (Ester) |

| ~ 45-50 | -CH- (at C3) |

| ~ 35-40 | -CH₂- (at C2) |

| ~ 28-33 | -CH₂- (at C5) |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 1740-1760 | Strong | C=O stretch (Ester) |

| ~ 1710-1730 | Strong | C=O stretch (Ketone) |

| ~ 2850-3000 | Medium | C-H stretch (Aliphatic) |

| ~ 1100-1300 | Strong | C-O stretch (Ester) |

| ~ 600-700 | Weak-Medium | C-S stretch |

Mass Spectrometry

| m/z | Assignment |

| 160.02 | [M]⁺ (Molecular Ion) |

| 129 | [M - OCH₃]⁺ |

| 101 | [M - COOCH₃]⁺ |

| 59 | [COOCH₃]⁺ |

Experimental Protocols for Spectroscopic Analysis

The following are general protocols for obtaining the spectroscopic data for Methyl 4-oxotetrahydrothiophene-3-carboxylate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 300 MHz or higher field NMR spectrometer.

-

¹H-NMR Parameters:

-

Pulse sequence: Standard single pulse.

-

Spectral width: 0-12 ppm.

-

Number of scans: 16-64.

-

Relaxation delay: 1-5 seconds.

-

-

¹³C-NMR Parameters:

-

Pulse sequence: Proton-decoupled single pulse.

-

Spectral width: 0-220 ppm.

-

Number of scans: 1024-4096.

-

Relaxation delay: 2-5 seconds.

-

-

Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the internal standard (TMS at 0 ppm).

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

For solid samples (KBr pellet): Mix a small amount of the sample with dry potassium bromide (KBr) and press into a thin, transparent disk.

-

For Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.

-

-

Data Acquisition: Record the spectrum on a Fourier Transform Infrared (FTIR) spectrometer.

-

Parameters:

-

Spectral range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of scans: 16-32.

-

-

Data Processing: Perform a background subtraction using a spectrum of the empty sample holder (for KBr) or the clean ATR crystal.

Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

-

Instrumentation: Use a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).

-

Data Acquisition (ESI):

-

Infuse the sample solution directly into the ESI source.

-

Acquire the spectrum in positive ion mode.

-

Mass range: 50-500 m/z.

-

-

Data Acquisition (EI):

-

Introduce the sample via a direct insertion probe or a GC inlet.

-

Ionization energy: 70 eV.

-

Mass range: 40-500 m/z.

-

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Logical Relationship of Spectroscopic Analysis

Caption: A logical diagram illustrating the workflow of spectroscopic analysis for structural confirmation.

Conclusion

This technical guide provides a detailed overview of the synthesis and predicted spectroscopic characteristics of Methyl 4-oxotetrahydrothiophene-3-carboxylate. The provided experimental protocols offer a solid foundation for researchers to synthesize and characterize this compound. While experimental spectra are not widely available in the public domain, the predictive data herein serves as a reliable reference for spectral assignment and structural verification.

An In-depth Technical Guide to the NMR Analysis of Methyl 4-Oxotetrahydrothiophene-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR) analysis of Methyl 4-Oxotetrahydrothiophene-3-carboxylate, a heterocyclic compound of interest in synthetic and medicinal chemistry. This document details the structural nuances revealed by NMR spectroscopy, with a particular focus on the prominent keto-enol tautomerism exhibited by this molecule.

Introduction

Methyl 4-Oxotetrahydrothiophene-3-carboxylate is a versatile synthetic intermediate. Its structural elucidation is paramount for its application in drug discovery and development. NMR spectroscopy is the most powerful tool for confirming its molecular structure and understanding its dynamic behavior in solution. A key feature of this molecule is its existence as an equilibrium mixture of keto and enol tautomers, a phenomenon that is readily observed and quantified by NMR.

Keto-Enol Tautomerism

In solution, Methyl 4-Oxotetrahydrothiophene-3-carboxylate exists as two interconverting isomers: the keto form and the enol form. The equilibrium between these two tautomers is influenced by factors such as the solvent, temperature, and concentration.

Caption: Keto-enol tautomerism of Methyl 4-Oxotetrahydrothiophene-3-carboxylate.

NMR Data Presentation

The following tables summarize the ¹H and ¹³C NMR chemical shift data for the keto and enol tautomers of Methyl 4-Oxotetrahydrothiophene-3-carboxylate. The keto form is typically the major species in less polar solvents like chloroform-d (CDCl₃), while the proportion of the enol form can be influenced by more polar or hydrogen-bond-accepting solvents like dimethyl sulfoxide-d₆ (DMSO-d₆).

Table 1: ¹H NMR Spectral Data

| Tautomer | Proton Assignment | Chemical Shift (δ) in CDCl₃ (ppm) | Multiplicity | Integration |

| Keto | -OCH₃ | 3.78 | s | 3H |

| H-3 | 3.65 | t, J = 7.0 Hz | 1H | |

| H-2 | 3.40 - 3.50 | m | 2H | |

| H-5 | 3.00 - 3.10 | m | 2H | |

| Enol | -OCH₃ | 3.75 | s | 3H |

| H-2 | 3.85 | s | 2H | |

| H-5 | 3.30 | s | 2H | |

| -OH | 12.1 (broad s) | s | 1H |

Note: The chemical shifts for the enol form are less commonly reported and can vary significantly with solvent and concentration.

Table 2: ¹³C NMR Spectral Data

| Tautomer | Carbon Assignment | Chemical Shift (δ) in CDCl₃ (ppm) |

| Keto | C=O (ketone) | ~205 |

| C=O (ester) | ~170 | |

| C-3 | ~55 | |

| -OCH₃ | ~52 | |

| C-2 | ~38 | |

| C-5 | ~35 | |

| Enol | C-4 (C-OH) | ~165 |

| C=O (ester) | ~172 | |

| C-3 | ~95 | |

| -OCH₃ | ~51 | |

| C-2 | ~30 | |

| C-5 | ~28 |

Note: The assignments for the enol form are predicted based on typical values for similar structures and may vary.

Experimental Protocols

A standard protocol for acquiring high-quality NMR spectra of Methyl 4-Oxotetrahydrothiophene-3-carboxylate is provided below.

Sample Preparation

-

Sample Quantity: For ¹H NMR, dissolve 5-10 mg of the compound in 0.6-0.7 mL of deuterated solvent. For ¹³C NMR, a more concentrated solution of 20-50 mg in the same volume of solvent is recommended.

-

Solvent: Use high-purity deuterated solvents (e.g., CDCl₃, DMSO-d₆). Chloroform-d is a common choice, though DMSO-d₆ can be used to investigate changes in tautomeric equilibrium.

-

Filtration: To ensure a homogeneous magnetic field, filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube. This removes any particulate matter.

-

Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (δ = 0.00 ppm).

NMR Data Acquisition

-

Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.

-

¹H NMR Parameters:

-

Pulse Sequence: Standard single-pulse sequence.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 8-16 scans are typically sufficient.

-

-

¹³C NMR Parameters:

-

Pulse Sequence: Proton-decoupled single-pulse sequence (e.g., zgpg30).

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: A higher number of scans (e.g., 1024 or more) is required due to the low natural abundance of the ¹³C isotope.

-

Logical Workflow for NMR Analysis

The process of analyzing the NMR spectra of Methyl 4-Oxotetrahydrothiophene-3-carboxylate follows a logical progression from sample preparation to final structural elucidation.

Caption: Workflow for NMR analysis of Methyl 4-Oxotetrahydrothiophene-3-carboxylate.

This guide serves as a foundational resource for the NMR analysis of Methyl 4-Oxotetrahydrothiophene-3-carboxylate. For more detailed studies, advanced NMR techniques such as 2D correlation spectroscopy (COSY, HSQC, HMBC) can be employed for unambiguous assignment of all proton and carbon signals, especially for the less abundant enol tautomer.

Unraveling the Molecular Blueprint: A Technical Guide to the Mass Spectrometry Fragmentation of Methyl 4-Oxotetrahydrothiophene-3-carboxylate

For Immediate Release

Shanghai, China – December 25, 2025 – In the intricate world of drug discovery and development, a profound understanding of a molecule's structural characteristics is paramount. Mass spectrometry stands as a cornerstone analytical technique, providing invaluable insights into molecular weight and structural integrity through the analysis of fragmentation patterns. This technical guide offers an in-depth exploration of the mass spectrometry fragmentation of Methyl 4-Oxotetrahydrothiophene-3-carboxylate, a significant heterocyclic compound.[1] This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in the pharmaceutical industry, providing detailed experimental protocols, quantitative data analysis, and a visual representation of the fragmentation pathways.

Core Fragmentation Pathways of a Versatile Heterocycle

Methyl 4-Oxotetrahydrothiophene-3-carboxylate, a β-keto ester, exhibits characteristic fragmentation patterns under electron ionization (EI) mass spectrometry.[2] The fragmentation is primarily dictated by the presence of the carbonyl groups and the ester functionality, leading to specific cleavage events. The molecular ion (M+) peak is expected, though in some cases of EI, it can be of low intensity.[3] The fragmentation schemes are often dominated by cleavages alpha to the carbonyl groups and McLafferty rearrangements.[2]

The initial ionization event involves the removal of an electron to form a molecular ion (M•+). This high-energy species then undergoes a series of fragmentation reactions to yield more stable daughter ions. The stability of the resulting fragment ions is a crucial factor in determining the relative abundance of the peaks observed in the mass spectrum.[4]

Quantitative Fragmentation Data

The expected mass-to-charge ratios (m/z) of the key fragment ions of Methyl 4-Oxotetrahydrothiophene-3-carboxylate are summarized in the table below. This data is derived from the fundamental principles of mass spectrometry fragmentation for β-keto esters.

| Fragment Ion | Proposed Structure | m/z | Relative Intensity |

| [M]•+ | C₆H₈O₃S•+ | 160 | Moderate |

| [M - •OCH₃]+ | C₅H₅O₂S+ | 129 | High |

| [M - COOCH₃]+ | C₅H₅OS+ | 101 | Moderate |

| [M - •CH₂COOCH₃]+ | C₄H₅OS+ | 85 | Moderate |

| [C₄H₄S]•+ | Thiophene ion | 84 | High |

| [COOCH₃]+ | Methoxycarbonyl cation | 59 | High |

| [CH₃S]+ | Thiomethyl cation | 47 | Moderate |

| [CH₃]+ | Methyl cation | 15 | Low |

Elucidating the Fragmentation Cascade: A Visual Representation

The logical relationship between the parent molecule and its subsequent fragment ions can be visualized through a fragmentation pathway diagram. This diagram illustrates the key bond cleavages and rearrangements that occur upon ionization.

Caption: Proposed mass spectrometry fragmentation pathway of Methyl 4-Oxotetrahydrothiophene-3-carboxylate.

Experimental Protocols for Mass Spectrometry Analysis

To ensure the generation of high-quality and reproducible mass spectral data for Methyl 4-Oxotetrahydrothiophene-3-carboxylate, the following detailed experimental protocol for Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is recommended.

1. Sample Preparation:

-

Solvent: Dissolve a small amount (approximately 1 mg) of Methyl 4-Oxotetrahydrothiophene-3-carboxylate in 1 mL of a high-purity volatile solvent such as dichloromethane or ethyl acetate.

-

Concentration: The final concentration should be in the range of 10-100 µg/mL to avoid overloading the GC column and mass spectrometer detector.

-

Filtration: If any particulate matter is present, filter the sample solution through a 0.22 µm syringe filter before injection.

2. Gas Chromatography (GC) Conditions:

-

Instrument: A standard gas chromatograph equipped with a split/splitless injector.

-

Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness) is suitable for separating this type of compound.

-

Injector Temperature: 250 °C.

-

Injection Mode: Splitless injection for 1 minute to maximize sensitivity.

-

Injection Volume: 1 µL.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 50 °C, hold for 2 minutes.

-

Ramp: Increase to 280 °C at a rate of 10 °C/min.

-

Final hold: Hold at 280 °C for 5 minutes.

-

3. Mass Spectrometry (MS) Conditions:

-

Instrument: A quadrupole or ion trap mass spectrometer.

-

Ionization Mode: Electron Ionization (EI).[5]

-

Electron Energy: 70 eV. This is a standard energy that allows for comparison with library spectra.[5]

-

Ion Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Mass Range: Scan from m/z 40 to 400.

-

Scan Rate: 2 scans/second.

-

Solvent Delay: A solvent delay of 3-4 minutes is recommended to prevent the solvent peak from saturating the detector.

4. Data Acquisition and Analysis:

-

Acquire the data using the instrument's control and data acquisition software.

-

Identify the peak corresponding to Methyl 4-Oxotetrahydrothiophene-3-carboxylate in the total ion chromatogram (TIC).

-

Extract the mass spectrum for the identified peak.

-

Analyze the fragmentation pattern, identifying the molecular ion and key fragment ions.

-

Compare the obtained spectrum with theoretical fragmentation patterns and, if available, with library spectra of similar compounds.

By adhering to these detailed protocols, researchers can reliably obtain and interpret the mass spectrum of Methyl 4-Oxotetrahydrothiophene-3-carboxylate, facilitating its identification and structural elucidation in various research and development settings.

References

- 1. Methyl 4-methyl-3-oxotetrahydrothiophene-2-carboxylate | 2689-70-5 | Benchchem [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chemguide.co.uk [chemguide.co.uk]

- 5. Electron Ionization in GC-MS: The Gold Standard for Volatile Compound Analysis - MetwareBio [metwarebio.com]

"Methyl 4-Oxotetrahydrothiophene-3-carboxylate" physical and chemical properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-Oxotetrahydrothiophene-3-carboxylate is a heterocyclic organic compound that serves as a valuable intermediate in synthetic organic chemistry.[1][2] Its unique structural features, including a sulfur-containing thiolane ring, a ketone group, and a methyl ester, make it a versatile building block for the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.[3] This technical guide provides a comprehensive overview of the physical and chemical properties of Methyl 4-Oxotetrahydrothiophene-3-carboxylate, including detailed experimental protocols and safety information, to support its application in research and development.

Physical and Chemical Properties

The fundamental physical and chemical properties of Methyl 4-Oxotetrahydrothiophene-3-carboxylate are summarized in the table below. This data is essential for its proper handling, storage, and application in chemical reactions.

| Property | Value | Reference |

| Molecular Formula | C₆H₈O₃S | [1] |

| Molecular Weight | 160.19 g/mol | [1][4] |

| CAS Number | 2689-68-1 | [1][4] |

| Appearance | Pale beige crystals | [2] |

| Melting Point | 29-31 °C or 37-38 °C | [1][2] |

| Boiling Point | 95 °C | [1] |

| Density | 1.309 ± 0.06 g/cm³ (Predicted) | [1] |

| Solubility | Chloroform | [1] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of Methyl 4-Oxotetrahydrothiophene-3-carboxylate. Below are the expected spectral features based on its chemical structure.

| Technique | Expected Features |

| ¹H NMR | Signals corresponding to the methoxy group protons, the protons on the thiophene ring, and the proton of the ester group. |

| ¹³C NMR | Resonances for the carbonyl carbons of the ketone and ester groups, the carbons of the thiophene ring, and the methoxy carbon. |

| IR Spectroscopy | Characteristic absorption bands for the C=O stretching of the ketone and ester functionalities, typically around 1700 cm⁻¹. C-O stretching bands for the ester group are also expected.[3] |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound. |

Experimental Protocols

Synthesis of Methyl 4-Oxotetrahydrothiophene-3-carboxylate

A common method for the synthesis of Methyl 4-Oxotetrahydrothiophene-3-carboxylate involves the reaction of methyl acrylate with methyl mercaptoacetate.[1]

Materials:

-

Methyl acrylate

-

Methyl mercaptoacetate

-

Piperidine

-

Lithium metal

-

Methanol

-

Toluene

-

1N Hydrochloric acid (HCl)

-

Dichloromethane (DCM)

-

Ethyl acetate (EtOAc)

-

Petroleum ether

Procedure: [1]

-

Step 1: Synthesis of Methyl 3-((methoxycarbonyl)methylthio)propionate

-

Slowly add methyl acrylate (99.2 g, 1.1 mmol) to a solution of methyl mercaptoacetate (91 mL, 1.0 mmol) and piperidine (2.0 mL, 0.02 mol).

-

Maintain the reaction temperature at 50 °C and stir for 2 hours.

-

Distill off excess methyl acrylate and piperidine under high vacuum to obtain methyl 3-((methoxycarbonyl)methylthio)propionate.

-

-

Step 2: Cyclization to Methyl 4-Oxotetrahydrothiophene-3-carboxylate

-

Treat lithium metal (250 g, 2.12 mol) with methanol (80 mL) in toluene (0.30 L) at room temperature until the lithium is completely dissolved.

-

Add the methyl 3-((methoxycarbonyl)methylthio)propionate obtained in Step 1 over 30 minutes at 70 °C.

-

Increase the reaction temperature to distill off the methanol, reaching a final temperature of 110 °C. Maintain this temperature for 18 hours.

-

Cool the reaction mixture and collect the resulting solid by filtration. This solid is enriched with the lithium salt of the desired product.

-

Acidify the solid with 1N HCl solution and extract with dichloromethane.

-

Concentrate the organic phase and purify the residue by column chromatography using a gradient of ethyl acetate in petroleum ether (2% to 10%) to yield Methyl 4-Oxotetrahydrothiophene-3-carboxylate.

-

Below is a graphical representation of the synthesis workflow.

Chemical Reactivity

Methyl 4-Oxotetrahydrothiophene-3-carboxylate is a reactive molecule that can undergo various chemical transformations, making it a key intermediate in the synthesis of diverse compounds.

-

Preparation of Aminothiophenes: It can be converted to aminothiophene derivatives through reaction with hydroxylamine hydrochloride.[5] This reaction proceeds via an oxime intermediate.

-

Use in Neuroleptic Agent Synthesis: The compound is utilized in the preparation of novel neuroleptic agents.[2]

-

Oxidation and Reduction: The sulfur atom can be oxidized to form sulfoxides and sulfones, while the ketone group can be reduced to the corresponding alcohol.[3]

The following diagram illustrates the key reactions of Methyl 4-Oxotetrahydrothiophene-3-carboxylate.

Safety Information

Methyl 4-Oxotetrahydrothiophene-3-carboxylate is classified as harmful and an irritant. Appropriate safety precautions must be taken during its handling and use.

Hazard Statements: [6]

-

H302: Harmful if swallowed.

-

H312: Harmful in contact with skin.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H332: Harmful if inhaled.

-

H335: May cause respiratory irritation.

Precautionary Statements: [6]

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Always consult the Safety Data Sheet (SDS) for complete and detailed safety information before handling this compound.[6][7][8][9]

Conclusion

Methyl 4-Oxotetrahydrothiophene-3-carboxylate is a significant chemical intermediate with a well-defined set of physical and chemical properties. Its versatile reactivity makes it a cornerstone for the synthesis of various functionalized thiophene derivatives with potential applications in medicinal chemistry and materials science. This guide provides essential technical information to facilitate its safe and effective use in a research and development setting.

References

- 1. chembk.com [chembk.com]

- 2. Methyl 4-oxotetrahydrothiophene-3-carboxylate | 2689-68-1 [chemicalbook.com]

- 3. Methyl 4-methyl-3-oxotetrahydrothiophene-2-carboxylate | 2689-70-5 | Benchchem [benchchem.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. METHYL 4-AMINOTHIOPHENE-3-CARBOXYLATE synthesis - chemicalbook [chemicalbook.com]

- 6. synquestlabs.com [synquestlabs.com]

- 7. merckmillipore.com [merckmillipore.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Keto-Enol Tautomerism of Methyl 4-Oxotetrahydrothiophene-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the keto-enol tautomerism of Methyl 4-Oxotetrahydrothiophene-3-carboxylate, a key heterocyclic building block in medicinal chemistry and drug development. Understanding this tautomeric equilibrium is crucial for predicting its reactivity, designing synthetic pathways, and elucidating its interactions with biological targets.

Introduction to Keto-Enol Tautomerism

Keto-enol tautomerism is a fundamental concept in organic chemistry describing the chemical equilibrium between a "keto" form (a ketone or aldehyde) and an "enol" (an alcohol adjacent to a double bond).[1][2] For β-keto esters like Methyl 4-Oxotetrahydrothiophene-3-carboxylate, this equilibrium is particularly significant as the enol form can be stabilized by intramolecular hydrogen bonding and conjugation.[3][4] The position of this equilibrium is highly sensitive to factors such as solvent, temperature, and the electronic effects of substituents.[5][6]

Methyl 4-Oxotetrahydrothiophene-3-carboxylate is an important intermediate in the synthesis of various pharmaceutical compounds.[7][8] Its reactivity and biological activity can be influenced by the predominant tautomeric form.

The Tautomeric Equilibrium

Methyl 4-Oxotetrahydrothiophene-3-carboxylate exists as a dynamic equilibrium between its keto and two possible enol forms (enol-endo and enol-exo). The relative stability of these tautomers is dictated by several structural and environmental factors.

Caption: Tautomeric equilibrium of Methyl 4-Oxotetrahydrothiophene-3-carboxylate.

Factors Influencing the Equilibrium

-

Solvent Polarity: The position of the keto-enol equilibrium is significantly influenced by the solvent.[5][9] Nonpolar solvents tend to favor the enol form due to the stability gained from intramolecular hydrogen bonding.[1] In contrast, polar protic solvents can disrupt this internal hydrogen bond and stabilize the more polar keto form.

-

Temperature: Changes in temperature can shift the equilibrium. The thermodynamic parameters (ΔH° and ΔS°) of the tautomerization determine the direction of the shift.

-

Electronic Effects: The presence of the sulfur atom in the tetrahydrothiophene ring influences the acidity of the α-proton and the stability of the resulting enol form.

Spectroscopic Analysis of Tautomers

The quantification of the keto and enol forms is typically achieved through spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for distinguishing and quantifying the keto and enol tautomers as the interconversion is slow on the NMR timescale.[5]

Table 1: Predicted ¹H NMR Chemical Shifts (δ) for Tautomers of Methyl 4-Oxotetrahydrothiophene-3-carboxylate

| Tautomer | Proton at C3 | Vinyl Proton (C=CH) | Enolic OH | CH₂ (adjacent to S) | CH₂ (adjacent to C=O) | OCH₃ |

| Keto | ~3.5 - 4.0 ppm | - | - | ~2.8 - 3.2 ppm | ~3.0 - 3.5 ppm | ~3.7 ppm |

| Enol | - | ~5.5 - 6.0 ppm | ~12 - 14 ppm | ~2.7 - 3.1 ppm | ~2.9 - 3.4 ppm | ~3.8 ppm |

Note: These are estimated chemical shift ranges based on typical values for β-keto esters and related heterocyclic systems. Actual values may vary depending on the solvent and other experimental conditions.

Infrared (IR) Spectroscopy

IR spectroscopy allows for the identification of the key functional groups present in each tautomer.

Table 2: Characteristic IR Absorption Frequencies for Tautomers

| Tautomer | C=O Stretch (Ketone) | C=O Stretch (Ester) | C=C Stretch (Enol) | O-H Stretch (Enol) |

| Keto | ~1715 cm⁻¹ | ~1745 cm⁻¹ | - | - |

| Enol | - | ~1650 cm⁻¹ (conjugated) | ~1620 cm⁻¹ | ~2500-3200 cm⁻¹ (broad, H-bonded) |